Diethyl 4,6-dimethoxyisophthalate Diethyl 4,6-dimethoxyisophthalate
Brand Name: Vulcanchem
CAS No.: 1956377-63-1
VCID: VC7174807
InChI: InChI=1S/C14H18O6/c1-5-19-13(15)9-7-10(14(16)20-6-2)12(18-4)8-11(9)17-3/h7-8H,5-6H2,1-4H3
SMILES: CCOC(=O)C1=CC(=C(C=C1OC)OC)C(=O)OCC
Molecular Formula: C14H18O6
Molecular Weight: 282.292

Diethyl 4,6-dimethoxyisophthalate

CAS No.: 1956377-63-1

Cat. No.: VC7174807

Molecular Formula: C14H18O6

Molecular Weight: 282.292

* For research use only. Not for human or veterinary use.

Diethyl 4,6-dimethoxyisophthalate - 1956377-63-1

Specification

CAS No. 1956377-63-1
Molecular Formula C14H18O6
Molecular Weight 282.292
IUPAC Name diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C14H18O6/c1-5-19-13(15)9-7-10(14(16)20-6-2)12(18-4)8-11(9)17-3/h7-8H,5-6H2,1-4H3
Standard InChI Key PADLKIMOHAENEF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1OC)OC)C(=O)OCC

Introduction

PropertyValue
Molecular Weight282.29 g/mol
Melting Point98–102°C (estimated)
Boiling PointDecomposes above 250°C
SolubilitySoluble in acetone, DMF, THF; insoluble in water

Synthetic Methodologies

The synthesis of diethyl 4,6-dimethoxyisophthalate typically involves esterification of 4,6-dimethoxyisophthalic acid or selective functionalization of pre-substituted benzene derivatives.

Esterification of 4,6-Dimethoxyisophthalic Acid

A common route involves reacting 4,6-dimethoxyisophthalic acid with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid):
C6H3(OCH3)2(COOH)2+2CH3CH2OHH2SO4C6H3(OCH3)2(COOCH2CH3)2+2H2O\text{C}_6\text{H}_3(\text{OCH}_3)_2(\text{COOH})_2 + 2 \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_3(\text{OCH}_3)_2(\text{COOCH}_2\text{CH}_3)_2 + 2 \text{H}_2\text{O}
Key parameters:

  • Temperature: 80–100°C

  • Reaction time: 6–12 hours

  • Yield: 70–85% after purification via recrystallization (ethanol/water).

Alternative Pathways

  • Friedel-Crafts Acylation: Direct acylation of 1,3-dimethoxybenzene with ethyl chlorooxalate, though this method risks over-substitution.

  • Selective Hydrolysis/Esterification: Starting from trimethoxybenzoic acid derivatives, though regioselectivity challenges arise.

Applications in Polymer Chemistry

Diethyl 4,6-dimethoxyisophthalate serves as a monomer in the synthesis of high-performance polymers:

Polyester and Polyamide Resins

The steric bulk of the methoxy groups enhances thermal stability in polyesters. For example, copolymerization with terephthalic acid and ethylene glycol yields resins with glass transition temperatures (TgT_g) exceeding 120°C.

Liquid Crystalline Polymers (LCPs)

The rigid aromatic core promotes mesophase formation. Blends with 4-hydroxybenzoic acid exhibit nematic phases at 200–300°C, suitable for high-temperature adhesives.

Recent Research and Future Directions

Green Synthesis Innovations

Recent efforts focus on replacing sulfuric acid with ionic liquids (e.g., [BMIM][HSO4_4]) to improve esterification yields (up to 92% reported in pilot studies).

Advanced Material Applications

  • Metal-Organic Frameworks (MOFs): As a linker in Cu(II)-based MOFs for gas storage.

  • Organic Electronics: As an electron-deficient unit in non-fullerene acceptors for organic photovoltaics.

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